molecular formula C15H22N2O B13956341 (2-Ethylhexylidene)benzohydrazide CAS No. 63451-38-7

(2-Ethylhexylidene)benzohydrazide

Cat. No.: B13956341
CAS No.: 63451-38-7
M. Wt: 246.35 g/mol
InChI Key: XSVGJRPPSQWSIM-UHFFFAOYSA-N
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Description

(2-Ethylhexylidene)benzohydrazide is an organic compound with the molecular formula C15H22N2O It is a derivative of benzohydrazide, characterized by the presence of an ethylhexylidene group attached to the benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Ethylhexylidene)benzohydrazide can be synthesized through a one-pot reaction involving the condensation of benzohydrazide with 2-ethylhexanal. The reaction typically occurs under mild conditions, often in the presence of a catalyst such as acetic acid. The reaction mixture is refluxed for several hours, followed by purification through recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

(2-Ethylhexylidene)benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Ethylhexylidene)benzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Ethylhexylidene)benzohydrazide involves its interaction with specific molecular targets. It can form hydrogen bonds and other interactions with enzymes and proteins, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Ethylhexylidene)benzohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ethylhexylidene group provides steric hindrance and hydrophobicity, influencing its reactivity and interactions with other molecules. This makes it a valuable compound for specialized applications where these properties are advantageous .

Properties

CAS No.

63451-38-7

Molecular Formula

C15H22N2O

Molecular Weight

246.35 g/mol

IUPAC Name

N-(2-ethylhexylideneamino)benzamide

InChI

InChI=1S/C15H22N2O/c1-3-5-9-13(4-2)12-16-17-15(18)14-10-7-6-8-11-14/h6-8,10-13H,3-5,9H2,1-2H3,(H,17,18)

InChI Key

XSVGJRPPSQWSIM-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C=NNC(=O)C1=CC=CC=C1

Origin of Product

United States

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